molecular formula C12H12N6O2S2 B2947131 4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034491-30-8

4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2947131
CAS No.: 2034491-30-8
M. Wt: 336.39
InChI Key: FPFVHPKHMCCKBR-UHFFFAOYSA-N
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Description

4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a cell-active, potent, and selective allosteric inhibitor of the SHP2 phosphatase, a key node in the RAS/MAPK signaling pathway. SHP2 is a central signaling hub downstream of receptor tyrosine kinases and its dysregulation is implicated in various cancers and developmental disorders. This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, thereby disrupting the signal transduction that drives cellular proliferation and survival. Its primary research value lies in probing the role of SHP2 in oncogenesis, particularly in RTK-driven and KRAS-mutant cancers , and in investigating resistance mechanisms to targeted therapies. Researchers utilize this inhibitor to dissect MAPK pathway dynamics and to explore novel combination treatment strategies, making it a vital tool for chemical biology and translational oncology research.

Properties

IUPAC Name

4-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S2/c19-22(20,11-3-1-2-10-12(11)16-21-15-10)17-7-4-9(8-17)18-13-5-6-14-18/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFVHPKHMCCKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Triazole and Pyrrolidine Moieties : These contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to receptors.

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial effects:

  • Thiadiazoles are known to possess antibacterial and antifungal properties. Studies suggest that the presence of the triazole ring enhances these effects against various pathogens .

Antidiabetic Activity

Recent investigations have highlighted the potential of thiadiazole derivatives in managing diabetes:

  • The compound may influence glucose metabolism and insulin sensitivity, making it a candidate for further research in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications on the thiadiazole and triazole rings can significantly alter potency. For instance, the introduction of electron-donating groups has been correlated with increased activity against cancer cell lines .
SubstituentActivity TypeEffect
Electron-donating groupsAnticancerIncreased potency
Halogen substitutionsAntimicrobialEnhanced efficacy

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating their potential as alternative treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole, we compare it to structurally related thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Compound Name Core Structure Substituents at Position 4 Key Properties/Applications Reference
This compound Benzo[c][1,2,5]thiadiazole Sulfonyl-pyrrolidine-triazole Hypothesized: Kinase inhibition, optoelectronics
4-[3-(Substituted amino)-2-acyloxypropoxy]-1,2,5-thiadiazole 1,2,5-Thiadiazole Propoxy with amino and acyloxy groups Beta-adrenergic blockers (e.g., cardiovascular drugs)
Benzo[c][1,2,5]thiadiazole-4-sulfonamide Benzo[c][1,2,5]thiadiazole Sulfonamide (-SO₂NH₂) Carbonic anhydrase inhibitors
Poly(3-hexylthiophene)-thiadiazole copolymer Thiadiazole-polymer hybrid Conjugated polymer backbone Organic photovoltaics (PCE ~5%)

Key Observations

Substituent Effects on Bioactivity The pyrrolidine-triazole-sulfonyl group in the target compound contrasts with the propoxy-amino-acyloxy substituents in 4-[3-(substituted amino)-2-acyloxypropoxy]-1,2,5-thiadiazole. The latter’s amino and acyloxy groups enhance binding to beta-adrenergic receptors, while the triazole-sulfonyl moiety may favor interactions with ATP-binding pockets in kinases . Sulfonamide derivatives (e.g., benzo[c][1,2,5]thiadiazole-4-sulfonamide) exhibit strong inhibition of carbonic anhydrase due to the -SO₂NH₂ group’s zinc-coordinating ability. The target compound’s sulfonyl group lacks this direct coordination but may improve metabolic stability .

Electrochemical and Optoelectronic Properties

  • Thiadiazole-containing polymers (e.g., poly(3-hexylthiophene)-thiadiazole copolymers) achieve ~5% power conversion efficiency (PCE) in organic photovoltaics by enhancing charge transport. The target compound’s fused benzo-thiadiazole core could similarly improve electron mobility, though its bulky substituents might reduce film crystallinity .

Solubility and Pharmacokinetics

  • The pyrrolidine-triazole group in the target compound likely enhances aqueous solubility compared to purely aromatic thiadiazoles (e.g., unsubstituted benzo[c][1,2,5]thiadiazole). This contrasts with beta-blocker derivatives, where lipophilic acyloxy groups improve membrane permeability .

Research Findings and Hypotheses

  • Materials Science : The benzo[c][1,2,5]thiadiazole core’s electron deficiency aligns with its use in electron-transport layers, though the pyrrolidine-triazole substituent may introduce steric hindrance, requiring optimization for device integration .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of pyrrolidine and benzo[c][1,2,5]thiadiazole cores. Key steps include:

  • Sulfonylation : Reacting pyrrolidine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety. Optimizing solvent systems (THF/H2O mixtures) and catalysts (CuSO4/sodium ascorbate) enhances regioselectivity and yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/EtOH) ensures purity .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
CuAACTHF/H2O, CuSO4, 50°C, 16h61%
SulfonylationDCM, 0°C, 4h70–85%
CyclizationEtOH, reflux, 2h78%

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of triazole and sulfonyl groups. For example, sulfonyl protons appear as singlets near δ 3.5–4.0 ppm, while triazole protons resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, 1150–1350 cm<sup>-1</sup>) and triazole (C=N, 1500–1600 cm<sup>-1</sup>) groups validate functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological activity?

Methodological Answer:

  • Target Selection : Prioritize proteins with known triazole/thiadiazole interactions (e.g., kinases, phosphodiesterases) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. For example, triazole-thiadiazole hybrids show strong binding to PDE4B (∆G = −9.2 kcal/mol) via H-bonding with Glu396 and hydrophobic interactions .
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How to resolve contradictions in spectral data when characterizing novel derivatives?

Methodological Answer:

  • Dynamic NMR : Resolve overlapping signals caused by rotational isomerism (e.g., sulfonamide groups) by analyzing variable-temperature <sup>1</sup>H NMR .
  • 2D Techniques : HSQC and HMBC correlate ambiguous proton/carbon signals, especially for crowded aromatic regions .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., triazole vs. tetrazole formation) with single-crystal data .

Q. Table 2: Common Spectral Contradictions and Solutions

IssueTechniqueReference
Overlapping aromatic signals2D NMR (COSY, NOESY)
Sulfonamide tautomerismVT-NMR
Isomeric impuritiesChiral HPLC

Q. What strategies enhance pharmacological properties via structural modifications?

Methodological Answer:

  • Bioisosteric Replacement : Substitute benzo[c][1,2,5]thiadiazole with benzothiazole to improve solubility while retaining π-π stacking .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro, CF3) to the triazole ring to enhance kinase inhibition (e.g., IC50 reduction from 1.2 µM to 0.3 µM) .
  • Prodrug Design : Mask sulfonyl groups as ester prodrugs to enhance bioavailability .

Q. How can in silico ADMET profiling guide experimental prioritization?

Methodological Answer:

  • Tools : Use SwissADME or QikProp to predict logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
  • Toxicity Screening : Apply Derek Nexus to flag hepatotoxic motifs (e.g., nitro groups requiring metabolic stability assays) .

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